molecular formula C15H12N2O B2452378 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole CAS No. 111249-50-4

3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2452378
CAS No.: 111249-50-4
M. Wt: 236.274
InChI Key: LVOLWXPQHWLZBL-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a 3-methylphenyl group and a phenyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 3-methylbenzohydrazide with benzoic acid in the presence of phosphorus oxychloride can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methylphenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(3-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(3-Methylphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Comparison: Compared to similar compounds, 3-(3-Methylphenyl)-5-phenyl-1,2,4-oxadiazole may exhibit unique properties due to the presence of the 3-methylphenyl group. This structural variation can influence its reactivity, biological activity, and potential applications. For example, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and targets.

Properties

IUPAC Name

3-(3-methylphenyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)14-16-15(18-17-14)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOLWXPQHWLZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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